molecular formula C9H7Cl3 B13707781 1,2,3-Trichloro-5-cyclopropylbenzene

1,2,3-Trichloro-5-cyclopropylbenzene

Cat. No.: B13707781
M. Wt: 221.5 g/mol
InChI Key: AKELKCQMNMHYAZ-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-cyclopropylbenzene is a chemical compound with the molecular formula C9H7Cl3 It is a derivative of benzene, where three chlorine atoms and a cyclopropyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-5-cyclopropylbenzene can be synthesized through various methods. One common approach involves the chlorination of cyclopropylbenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like ferric chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-5-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include chlorinated benzoic acids or other oxidized aromatic compounds.

    Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.

Scientific Research Applications

1,2,3-Trichloro-5-cyclopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on different biological systems to understand its mechanism of action and potential therapeutic applications.

    Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-5-cyclopropylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,2,3-Trichloro-5-cyclopropylbenzene can be compared with other trichlorobenzene derivatives:

    1,2,3-Trichlorobenzene: Similar in structure but lacks the cyclopropyl group. It has different physical and chemical properties.

    1,2,4-Trichlorobenzene: Another isomer with chlorine atoms in different positions. It is a colorless oil, unlike the solid form of this compound.

    1,3,5-Trichlorobenzene: Also an isomer with distinct properties. It is used in different industrial applications compared to this compound.

Properties

Molecular Formula

C9H7Cl3

Molecular Weight

221.5 g/mol

IUPAC Name

1,2,3-trichloro-5-cyclopropylbenzene

InChI

InChI=1S/C9H7Cl3/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2

InChI Key

AKELKCQMNMHYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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